molecular formula C6H12N2O B11922754 1-Amino-5-azaspiro[2.4]heptan-5-ol

1-Amino-5-azaspiro[2.4]heptan-5-ol

Cat. No.: B11922754
M. Wt: 128.17 g/mol
InChI Key: JREXZWGAIPWIIV-UHFFFAOYSA-N
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Description

1-Amino-5-azaspiro[2.4]heptan-5-ol is a unique chemical compound characterized by its spirocyclic structure. This compound contains a spiro junction where a five-membered ring and a three-membered ring share a single atom. The presence of both an amino group and a hydroxyl group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-azaspiro[2.4]heptan-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and cyclization steps. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-azaspiro[2.4]heptan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Amino-5-azaspiro[2.4]heptan-5-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-5-azaspiro[2.4]heptan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 7-Amino-5-azaspiro[2.4]heptan-4-one
  • N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness: 1-Amino-5-azaspiro[2.4]heptan-5-ol is unique due to its specific spirocyclic structure and the presence of both amino and hydroxyl groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

5-hydroxy-5-azaspiro[2.4]heptan-2-amine

InChI

InChI=1S/C6H12N2O/c7-5-3-6(5)1-2-8(9)4-6/h5,9H,1-4,7H2

InChI Key

JREXZWGAIPWIIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC2N)O

Origin of Product

United States

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